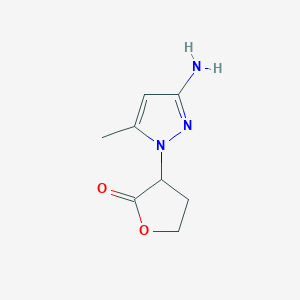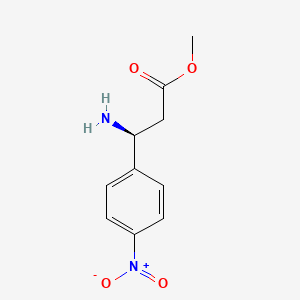![molecular formula C8H12O4 B13330994 2,7-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13330994.png)
2,7-Dioxaspiro[4.4]nonane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dioxaspiro[44]nonane-4-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where two oxygen atoms are part of the spiro center
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dioxaspiro[4.4]nonane-4-carboxylic acid typically involves the condensation of lactones with appropriate reagents. One common method includes the reaction of γ-hydroxy carboxylic acids with sodium ethoxide to form a dilactone, which is then converted to the sodium salt of the spiroketal acid by heating with a concentrated solution of sodium hydroxide. The final step involves decarboxylation by refluxing with water or a dilute mineral acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to the production of this compound.
化学反应分析
Types of Reactions: 2,7-Dioxaspiro[4.4]nonane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the spiro center.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
科学研究应用
2,7-Dioxaspiro[4.4]nonane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other materials.
作用机制
The mechanism of action of 2,7-Dioxaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes.
相似化合物的比较
1,6-Dioxaspiro[4.4]nonane: Another spiro compound with similar structural features but different chemical properties.
2,7-Diazaspiro[4.4]nonane: Contains nitrogen atoms at the spiro center, leading to different reactivity and applications.
Uniqueness: 2,7-Dioxaspiro[4.4]nonane-4-carboxylic acid is unique due to its specific arrangement of oxygen atoms at the spiro center, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
属性
分子式 |
C8H12O4 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC 名称 |
2,7-dioxaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)6-3-12-5-8(6)1-2-11-4-8/h6H,1-5H2,(H,9,10) |
InChI 键 |
WLTCSBLACFXBSR-UHFFFAOYSA-N |
规范 SMILES |
C1COCC12COCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


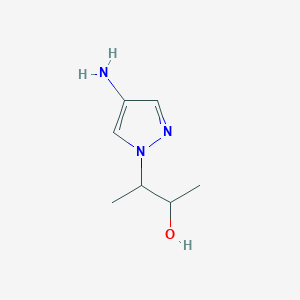
![2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13330917.png)

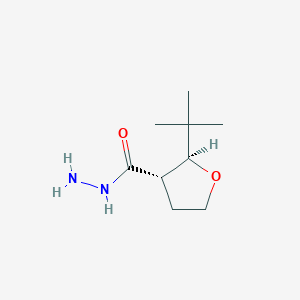
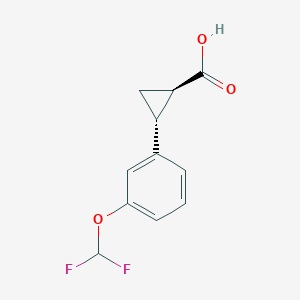
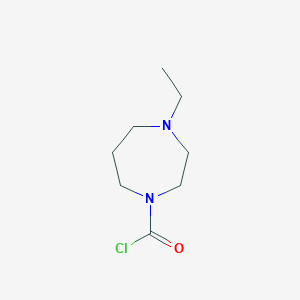
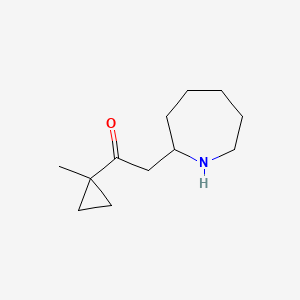

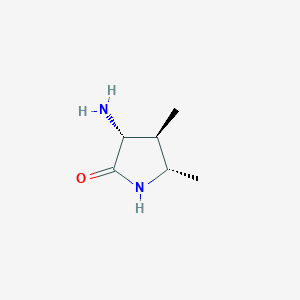
![3-Bromo-7-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine](/img/structure/B13330987.png)
![(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl L-alaninate methanesulfonate](/img/structure/B13330989.png)
